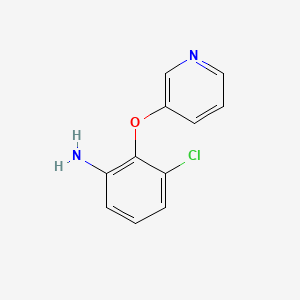
3-Chloro-2-(pyridin-3-yloxy)-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-Chloro-2-(pyridin-3-yloxy)-phenylamine" is a compound that has been explored in various contexts due to its interesting chemical structure and potential applications in material science, catalysis, and organic synthesis. While direct studies specifically on this compound are scarce, research on closely related compounds provides valuable insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related pyridine derivatives typically involves nucleophilic substitution reactions, condensation, or coupling reactions under various conditions. For instance, derivatives of pyridine and phenylamine can be synthesized through reactions involving respective chlorides and hydroxypyridines, often requiring a base like triethylamine for activation (Kuß, Brendler, & Wagler, 2022).
Molecular Structure Analysis
The molecular structure of pyridine derivatives showcases coordination geometries that can range from tetrahedral to bipyramidal, depending on the central atom and substituents involved. X-ray diffraction analysis is a common method used to determine these structures in solid state, providing insights into bond lengths, angles, and overall geometry (Kuß, Brendler, & Wagler, 2022).
Chemical Reactions and Properties
The reactivity of pyridine derivatives involves nucleophilic substitution and coordination to metal centers, leading to various complexes with potential catalytic activity. The chemical properties are influenced by the substituents on the pyridine ring, which can alter the electronic and steric environment, affecting the compound's reactivity and interactions with other molecules (Chakravarty et al., 2012).
科学的研究の応用
Synthesis and Chemical Properties
3-Chloro-2-(pyridin-3-yloxy)-phenylamine is involved in the synthesis of various chemical compounds and exhibits distinct chemical properties. Notably, it's a key component in the formation of novel derivatives with potential biological activities. For instance, a study detailed the synthesis of novel Baylis-Hillman adduct derivatives containing (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl, demonstrating significant fungicidal activity against various plant diseases (Yu et al., 2006). Additionally, the conformational and intramolecular hydrogen bonding effects of derivatives, including the 3-chloro analog, significantly impact their biological properties, such as post-emergence and pre-emergence herbicidal activities (Andrea et al., 1990).
Reaction Mechanisms and Molecular Studies
The compound is also central to various reaction mechanisms and molecular studies. Research highlighted the remarkable Chichibabin-type cyclotrimerisation of 3-nitrotyrosine, leading to the formation of derivatives, including those involving 3-chloro-4-hydroxyphenyl groups (Panzella et al., 2005). Furthermore, the compound plays a role in the structural formation of phenyltetrel pyridine-2-olates, which display varying coordination modes and have implications for molecular geometry and reactivity (Kuß et al., 2022).
Biological Applications and Pharmacological Properties
In the realm of biological applications, 3-Chloro-2-(pyridin-3-yloxy)-phenylamine derivatives have been explored for their antimicrobial properties. A study on pyrimidine derivatives, including those with 3-chloro-2-(pyridin-3-yloxy)-phenylamine, revealed notable antimicrobial activity, emphasizing the compound's potential in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017). Moreover, derivatives of this compound have been synthesized and assessed for their anticonvulsant activity, showcasing the compound's relevance in pharmaceutical research (Pandey & Srivastava, 2011).
特性
IUPAC Name |
3-chloro-2-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-9-4-1-5-10(13)11(9)15-8-3-2-6-14-7-8/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXELSOINPUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(pyridin-3-yloxy)-phenylamine | |
CAS RN |
869945-98-2 |
Source


|
| Record name | 3-chloro-2-(pyridin-3-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

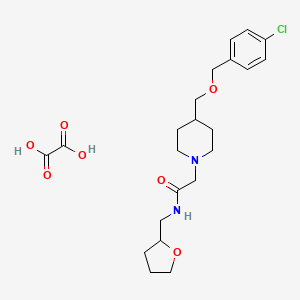
![(4E)-2-(4-Methoxyphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2493469.png)

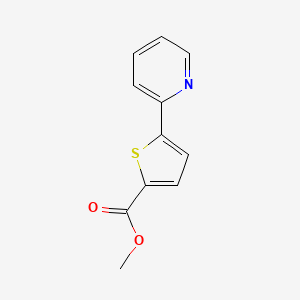
![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)
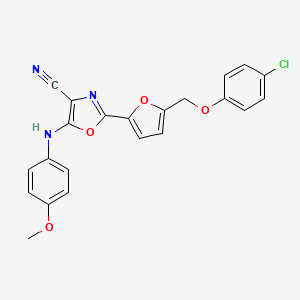
![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)
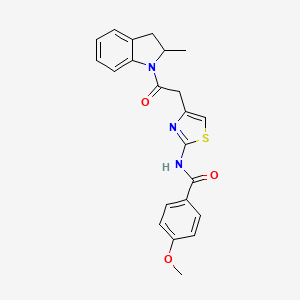
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2493485.png)
![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)